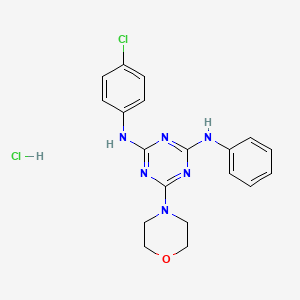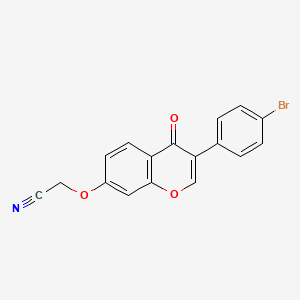
2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of chromene and acetonitrile, with a bromophenyl group attached. Chromenes are a class of organic compounds with a three-ring structure, and they are often found in natural products. Acetonitrile is a simple organic compound that is often used as a solvent in chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the chromene and bromophenyl groups. These groups would likely contribute to the overall stability and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its specific structure. For example, the presence of the bromophenyl group could potentially increase its reactivity, while the chromene group could potentially increase its stability .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
A study demonstrated the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, which shares a structural resemblance to the queried compound. This research emphasizes the utility of such structures in generating compounds with potential antioxidant activity, indicating a broader application in developing therapeutics with antioxidant properties (El‐Mekabaty, 2015).
Electrocatalytic Multicomponent Synthesis
Another study focused on the electrocatalytic multicomponent assembling leading to the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This method highlights an efficient approach to synthesizing chromene derivatives under mild conditions, suggesting the potential for green chemistry applications in synthesizing complex molecules (Vafajoo et al., 2014).
Green and Efficient Synthesis
A green synthesis approach for substituted 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenylacrylonitriles under environmentally benign conditions was also reported. This study underscores the importance of developing eco-friendly synthetic routes for chromene derivatives, which could be applied to the synthesis of compounds like 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile (Kavitha et al., 2019).
Antimicrobial Activity
Chromeno pyrimidinone derivatives were synthesized and tested for their antimicrobial activity, showcasing the potential of chromene-based compounds in antimicrobial drug development. This application is particularly relevant, given the ongoing need for new antibiotics to combat resistant strains of bacteria and fungi (Banothu & Bavanthula, 2012).
Organic Synthesis and Characterization
The reaction product of 2-bromobenzaldehyde and hydrogen cyanide, related structurally to the queried compound, emphasizes the importance of such compounds in organic synthesis and structural analysis. Studies like this contribute to our understanding of molecular interactions and properties, which are crucial for the design of new materials and drugs (Betz, Betzler, & Klüfers, 2007).
Safety And Hazards
Direcciones Futuras
The future directions for this compound would likely depend on its potential applications. For example, if it were found to have useful biological activity, it could be further developed as a drug. Alternatively, if it were found to have useful chemical properties, it could be further developed for use in various chemical reactions .
Propiedades
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrNO3/c18-12-3-1-11(2-4-12)15-10-22-16-9-13(21-8-7-19)5-6-14(16)17(15)20/h1-6,9-10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSDSXQLBQRZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

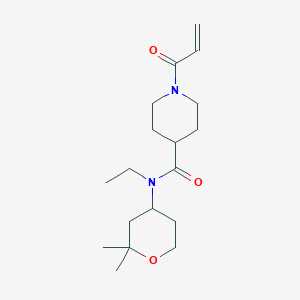


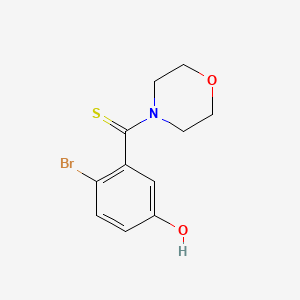
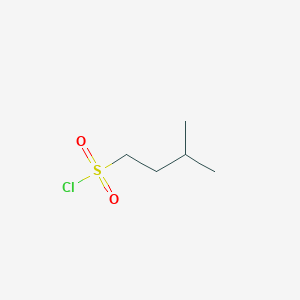
![8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2861636.png)
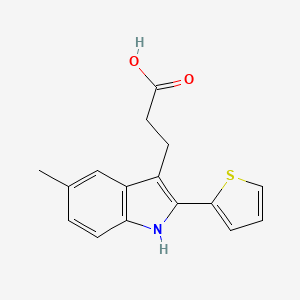
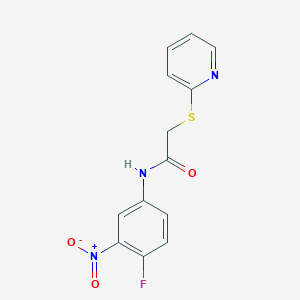
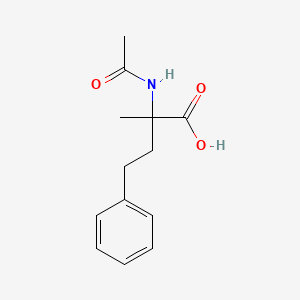
![N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2861640.png)
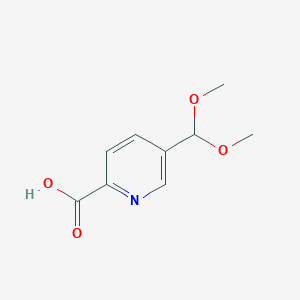
![5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2861647.png)
![2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2861649.png)
